molecular formula C22H26N2O4 B13105556 (S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate

(S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate

Cat. No.: B13105556
M. Wt: 382.5 g/mol
InChI Key: DGVWYTPNLOPEKA-FQEVSTJZSA-N
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Description

(S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate is a chiral compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Protection of the amine group: The amine group is protected using benzyloxycarbonyl (Cbz) chloride to form the Cbz-protected amine.

    Final coupling: The protected amine is then coupled with the azepane ring to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

(S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

(S)-Benzyl 3-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and Cbz protecting groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

benzyl (3S)-3-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C22H26N2O4/c25-21(27-16-18-9-3-1-4-10-18)23-20-13-7-8-14-24(15-20)22(26)28-17-19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2,(H,23,25)/t20-/m0/s1

InChI Key

DGVWYTPNLOPEKA-FQEVSTJZSA-N

Isomeric SMILES

C1CCN(C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCN(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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